molecular formula C17H34N2O2 B102373 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- CAS No. 18073-84-2

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

Cat. No. B102373
CAS RN: 18073-84-2
M. Wt: 298.5 g/mol
InChI Key: VSSGEWPIFHKREK-UHFFFAOYSA-N
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Description

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis- is a chemical compound that is part of a broader class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that serves as a backbone for many pharmaceuticals and organic compounds. The specific compound appears to be a bis-piperidine derivative linked through a propane moiety, suggesting potential applications in coordination chemistry and materials science due to its potential to act as a bridging ligand or a structural element in polymers.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, yielding products with high enantiomeric excess and demonstrating the versatility of piperidine synthesis . Additionally, the synthesis of poly(amide-imide)s based on a propane-linked bis(piperidine) structure has been reported, where the compound serves as a monomer for polymerization, indicating the utility of such structures in creating novel polymeric materials .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, as evidenced by the crystal structure analysis of coordination polymers involving N-piperidineethanol and 1,3-bis(4-piperidyl)propane . These studies reveal how piperidine-based ligands can interact with metal ions to form one-dimensional coordination polymers, which can further assemble into supramolecular networks. The crystal structure of a co-crystal involving a propane-1,3-diylbis(piperidine) derivative also highlights the importance of hydrogen bonding in the formation of supramolecular chains and layers .

Chemical Reactions Analysis

Piperidine derivatives participate in a variety of chemical reactions. For example, 1,4-bis(arylsulfonyl)dihydropyridines, which are structurally related to piperidine, have been shown to undergo highly selective addition reactions with carbon nucleophiles, leading to the formation of trisubstituted piperidines . Furthermore, piperidinium salts have been synthesized through one-pot multicomponent reactions, demonstrating the reactivity of piperidine derivatives in forming complex organic salts . These reactions highlight the synthetic versatility and reactivity of piperidine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the thermal and spectroscopic properties of silver(I) coordination polymers with piperidine-based ligands have been characterized, providing insights into the stability and behavior of these compounds under various conditions . The synthesis and characterization of poly(amide-imide)s based on a bis(piperidine) structure also provide valuable information on the thermal stability, solubility, and other physical properties of these polymers, which are crucial for their potential applications .

Scientific Research Applications

Polymer Chemistry Applications

  • This compound is used in synthesizing polymers like nematic polyurethanes, showing potential for creating materials with unique properties like semi-crystallinity and high thermostability (Kricheldorf & Awe, 1989).

Coordination Chemistry Applications 2. It serves as a ligand in the synthesis of coordination polymers with metals like silver, which are studied for their crystal structures, spectroscopic, and thermal properties (Yilmaz, Soyer, & Büyükgüngör, 2010).

Medicinal Chemistry Applications 3. In medicinal chemistry, derivatives of this compound have shown cytotoxicity toward various cancer cells, offering a basis for developing new anticancer agents (Dimmock et al., 1998).

Organometallic Chemistry and Catalysis 5. Its derivatives are used in the synthesis of organometallic compounds, which are significant in catalytic processes and material science (Carballares & Craig, 2001).

Enantioselective Synthesis 6. It plays a role in enantioselective synthesis, essential for creating chiral compounds in pharmaceuticals (Perdicchia et al., 2015).

Material Science 7. It is instrumental in synthesizing novel materials with potential applications in various industries, such as electronics and nanotechnology (Salem et al., 2022).

Electrochemistry 8. Its derivatives are utilized in electrooxidative methods, contributing to the development of new synthetic methods in organic chemistry (Okimoto et al., 2012).

Biomaterials and Drug Delivery 9. Its polymers have been studied for their potential in drug delivery systems, highlighting its role in biomedical applications (Lynn & Langer, 2000).

Inorganic and Coordination Chemistry 10. It is involved in the synthesis of platinum complexes, which are studied for their thermal properties and potential applications in catalysis and material science (Baran, Kaya, & Turkyilmaz, 2012).

properties

IUPAC Name

2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O2/c20-14-12-18-8-4-16(5-9-18)2-1-3-17-6-10-19(11-7-17)13-15-21/h16-17,20-21H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSGEWPIFHKREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066307
Record name 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-

CAS RN

18073-84-2
Record name 1,3-Di-(N-β-hydroxyethyl-4-piperidyl)propane
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Record name 4,4'-(1,3-Propanediyl)bis(1-piperidineethanol)
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Record name 18073-84-2
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Record name 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
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Record name 1-Piperidineethanol, 4,4'-(1,3-propanediyl)bis-
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Record name 4,4'-(propane-1,3-diyl)bis(piperidine-1-ethanol)
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Record name 4,4'-(1,3-PROPANEDIYL)BIS(1-PIPERIDINEETHANOL)
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